
Myrtecaine
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Overview
Description
Myrtecaine, also known as Nopoxamine, is a local anesthetic primarily used in topical products. It is often combined with diethylamine salicylate to enhance its analgesic and anti-inflammatory effects. This compound is used to treat muscle strains, tendinitis, ligament sprains, and joint pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrtecaine is synthesized through a series of chemical reactions involving the combination of bicyclo[3.1.1]hept-2-enyl and diethylethanamine. The process typically involves the following steps:
Formation of the bicyclo[3.1.1]hept-2-enyl intermediate: This is achieved through a series of cyclization reactions.
Etherification: The intermediate is then reacted with diethylethanamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical routes but optimized for efficiency and yield. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Myrtecaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Myrtecaine has several scientific research applications:
Chemistry: Used as a model compound in studying local anesthetics and their interactions.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Used in topical formulations for pain relief and muscle relaxation.
Industry: Employed in the formulation of over-the-counter pain relief creams and gels
Mechanism of Action
Myrtecaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This action is similar to other local anesthetics. The compound facilitates the penetration of diethylamine salicylate, enhancing its analgesic and anti-inflammatory effects. This compound also has a muscle relaxant effect, contributing to its overall efficacy in pain relief .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with similar sodium channel blocking properties.
Benzocaine: A local anesthetic used in topical applications.
Procaine: Commonly used in dental procedures for its anesthetic properties.
Uniqueness of Myrtecaine: this compound is unique due to its combination with diethylamine salicylate, which enhances its analgesic and anti-inflammatory effects. Additionally, its muscle relaxant properties set it apart from other local anesthetics .
Properties
CAS No. |
7712-50-7 |
---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
BZRYYBWNOUALTQ-HOTGVXAUSA-N |
SMILES |
CCN(CC)CCOCCC1=CCC2CC1C2(C)C |
Isomeric SMILES |
CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES |
CCN(CC)CCOCCC1=CCC2CC1C2(C)C |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
2-homomyrtenyloxy-1-(diethylamino)-ethane myrtecaine nopoxamine |
Origin of Product |
United States |
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